4-Methoxy-2,5-dimethylbenzaldehyde

Catalog No.
S704270
CAS No.
6745-75-1
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2,5-dimethylbenzaldehyde

CAS Number

6745-75-1

Product Name

4-Methoxy-2,5-dimethylbenzaldehyde

IUPAC Name

4-methoxy-2,5-dimethylbenzaldehyde

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3

InChI Key

KYHULTSMPDXSLR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)C)C=O

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C=O

4-Methoxy-2,5-dimethylbenzaldehyde (CAS 6745-75-1), commonly referred to as 2,5-dimethyl-p-anisaldehyde, is a highly substituted aromatic building block characterized by a low-melting crystalline solid state (melting point 31–35 °C) [1]. Featuring a strongly electron-donating methoxy group paired with the precise steric shielding of two methyl groups at the 2- and 5-positions, this compound is primarily procured as an advanced precursor for complex active pharmaceutical ingredients (APIs) and specialty heterocyclic scaffolds[2]. Its specific substitution pattern provides distinct regiocontrol and steric bulk that cannot be replicated by simpler benzaldehyde derivatives, making it a critical starting material in the synthesis of selective enzyme inhibitors and substituted isoquinolines [2].

Replacing 4-methoxy-2,5-dimethylbenzaldehyde with simpler analogs, such as p-anisaldehyde or 2,4-dimethylbenzaldehyde, fundamentally alters downstream reactivity and the efficacy of the final target molecules [1]. The absence of the 2,5-dimethyl groups removes critical steric constraints necessary for selective target binding, particularly in the synthesis of highly selective enzyme inhibitors where the steric bulk of the aryl ring dictates precise fit within the active site [1]. Furthermore, attempting to substitute this compound with its unprotected phenol analog, 4-hydroxy-2,5-dimethylbenzaldehyde, exposes the synthesis to unwanted side reactions—such as oxidation or O-alkylation—during harsh upstream steps like imine condensation or organometallic additions, ultimately reducing overall yields and necessitating complex, multi-step protection/deprotection workflows[2].

Steric and Electronic Enhancement of Aldimine Condensation Yields

In the synthesis of substituted isoquinoline scaffolds, the formation of the tert-butylimine intermediate is a critical yield-determining step. 4-Methoxy-2,5-dimethylbenzaldehyde undergoes condensation with tert-butylamine to form the corresponding aldimine in an 85% isolated yield [1]. The presence of the electron-donating methoxy group stabilizes the intermediate, while the 2,5-dimethyl groups provide sufficient steric bulk to prevent unwanted side reactions. This specific substitution pattern allows the product to cleanly crystallize as a solid (mp 67-68 °C), enabling direct purification by simple recrystallization from hexanes rather than requiring resource-intensive chromatographic purification typical for less substituted analogs [1].

Evidence DimensionAldimine intermediate isolation yield and purity
Target Compound Data85% yield, direct recrystallization (mp 67-68 °C)
Comparator Or BaselineLess substituted benzaldehydes (baseline)
Quantified DifferenceEliminates the need for chromatographic purification, achieving 85% yield via simple crystallization.
ConditionsCondensation with tert-butylamine, purified via hexane recrystallization.

Procuring this specific substituted aldehyde allows for scalable, chromatography-free isolation of key imine intermediates in heterocyclic synthesis.

Quantitative Deprotection to Phenolic Building Blocks

For synthetic routes ultimately requiring a free phenol, starting with the unprotected 4-hydroxy-2,5-dimethylbenzaldehyde often leads to oxidative degradation during early-stage cross-coupling or formylation. Procuring 4-methoxy-2,5-dimethylbenzaldehyde provides a robust, intrinsically protected intermediate that withstands harsh upstream conditions. Literature demonstrates that the late-stage demethylation of 4-methoxy-2,5-dimethylbenzaldehyde proceeds with a ~98% yield[1]. This near-quantitative conversion ensures that the functional group is preserved without the yield losses associated with direct phenol utilization[1].

Evidence DimensionDeprotection yield to free phenol
Target Compound Data~98% yield of 4-hydroxy-2,5-dimethylbenzaldehyde
Comparator Or BaselineDirect use of unprotected phenol (prone to upstream oxidation)
Quantified DifferenceNear-quantitative (~98%) conversion, preserving the functional group during upstream harsh conditions.
ConditionsLate-stage demethylation reaction (e.g., Lewis acid-mediated).

Using the methoxy variant as a stable precursor avoids yield losses from phenol oxidation, ensuring >95% recovery when the free hydroxyl is eventually required.

Structural Essentiality for COX-2 Selectivity

In the development of 1,2-diarylimidazole anti-inflammatory agents, the precise substitution pattern of the aryl rings dictates target selectivity. 4-Methoxy-2,5-dimethylbenzaldehyde is specifically utilized to synthesize aryl B-ring variants. Systematic structural variation demonstrates that incorporating the 4-methoxy-2,5-dimethylphenyl moiety provides the exact steric and electronic profile required to achieve highly potent (IC50 = 10–100 nM) and selective (1000–12500 fold selectivity) inhibition of the human COX-2 enzyme over COX-1 [1]. This extreme selectivity profile is unattainable when substituting with simpler p-anisaldehyde derivatives, which lack the necessary steric bulk to optimally engage the COX-2 binding pocket [1].

Evidence DimensionEnzyme inhibition selectivity (COX-2 vs COX-1)
Target Compound DataIC50 = 10–100 nM with 1000–12500 fold selectivity
Comparator Or BaselineUnsubstituted or mono-substituted anisaldehyde derivatives
Quantified DifferenceProvides the specific steric bulk necessary to achieve up to 12,500-fold COX-2 selectivity.
ConditionsIn vitro human COX-2 vs COX-1 enzyme inhibition assays.

For pharmaceutical procurement, this exact substitution pattern is non-negotiable for achieving the required therapeutic index and target selectivity in diarylimidazole APIs.

Synthesis of Substituted Isoquinoline Scaffolds

This compound is utilized as an aldehyde precursor for aldimine condensation reactions. Its specific steric profile allows for the high-yield (85%) formation of crystalline tert-butylimine intermediates that can be purified without chromatography, streamlining the production of complex isoquinoline libraries [1].

Precursor for Phenolic APIs via Late-Stage Demethylation

Where synthetic routes require the protection of a para-hydroxyl group during harsh early-stage reactions (such as Grignard additions), this compound serves as a stable precursor. It can be quantitatively demethylated (~98% yield) in late-stage synthesis, avoiding the oxidative degradation associated with unprotected 4-hydroxy-2,5-dimethylbenzaldehyde [2].

Development of Selective COX-2 Inhibitors

In medicinal chemistry programs targeting the cyclooxygenase-2 enzyme, this compound is required to incorporate the 4-methoxy-2,5-dimethylphenyl group into 1,2-diarylimidazoles. This specific moiety maximizes enzyme pocket binding, achieving up to 12,500-fold selectivity over COX-1, a performance metric unattainable with generic anisaldehyde substitutes[3].

XLogP3

2.1

Other CAS

6745-75-1

Wikipedia

2,5-Dimethyl-p-anisaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types